1-Octanone, 1-(2,5-dihydroxyphenyl)-, also known as 2',5'-dihydroxyacetophenone, is an organic compound with the molecular formula and a molecular weight of approximately 152.15 g/mol. It belongs to the class of alkyl-phenylketones, characterized by a ketone group attached to an aromatic ring substituted with hydroxyl groups. This compound can be synthesized through various methods and has applications in scientific research due to its unique chemical properties.
The compound is classified under several categories, including:
The compound's CAS Registry Number is 490-78-8, and it is also referenced in various chemical databases such as the NIST Chemistry WebBook .
1-Octanone, 1-(2,5-dihydroxyphenyl)- can be synthesized using several methods:
The synthesis often incorporates specific catalysts or solvents to enhance reaction efficiency. For instance, using acidic or basic conditions can significantly affect the reaction pathway and yield.
The molecular structure of 1-Octanone, 1-(2,5-dihydroxyphenyl)- features:
Key data points include:
1-Octanone, 1-(2,5-dihydroxyphenyl)- can participate in various chemical reactions:
Technical details regarding these reactions often involve controlling pH and temperature to optimize yields and minimize by-products .
The mechanism of action for this compound largely revolves around its reactivity due to the presence of hydroxyl groups. These groups enhance nucleophilicity, allowing for various substitution reactions. For example:
Relevant data on melting points and flash points are not extensively documented but are crucial for practical applications in laboratory settings.
1-Octanone, 1-(2,5-dihydroxyphenyl)- has notable applications in scientific research:
Recent advances in transition-metal catalysis have revolutionized the α-alkylation of ketones, offering efficient pathways to compounds like 1-(2,5-dihydroxyphenyl)octan-1-one. Nickel-catalyzed systems have demonstrated exceptional utility in forming challenging C(sp³)-C(sp³) bonds with unactivated alkyl halides. A breakthrough involves the use of bimetallic nickel catalysts with specialized ligands, enabling enantioselective α-alkylation under mild conditions to generate ketones with α-quaternary stereocenters in high yields (70–85%) and enantioselectivities (ee >90%) [2] [8]. These systems overcome traditional limitations in regiocontrol, particularly for sterically hindered sites.
For allylic alkylations, nickel complexes featuring bulky biphenyl diphosphine ligands (e.g., DTBM-BP) exhibit remarkable regioselectivity (>99:1) at the more hindered α-site of unsymmetrical ketones. This ligand design enables preferential reaction with the more substituted enolate through steric differentiation, operating under neutral conditions with water as the sole byproduct [7]. Similarly, manganese-based catalytic systems leverage in situ generation of peracid radicals for aerobic α-alkylation with unactivated alkenes. These industrially viable protocols replace aggressive peroxides with environmentally benign Mn²⁺ salts or zeolite-supported Mn catalysts, enabling gram-scale synthesis of fragrance precursors [5].
Table 1: Catalytic Systems for Ketone Alkylation
Catalyst Type | Ligand/Additive | Alkylating Agent | Yield (%) | Selectivity |
---|---|---|---|---|
Ni(0) | Bimetallic ligand | Unactivated alkyl iodides | 70–85 | ee >90% |
Ni(0) | DTBM-BP | Allylic alcohols | 51–83 | >99:1 rr |
Mn(II) | Zeolite support | Alkyl alkenes | 60–75 | N/A |
The classical synthesis of 1-(2,5-dihydroxyphenyl)octan-1-one (CAS 4693-19-0) employs direct condensation between octanoic acid and hydroquinone under reflux conditions. This Friedel-Crafts acylation analog proceeds via in situ anhydride formation, followed by electrophilic attack on the activated aromatic ring. The reaction requires precise temperature control (typically 150–180°C) in high-boiling solvents like diphenyl ether or dimethylformamide . Catalyst selection significantly impacts efficiency:
The reaction typically achieves 50–65% yield after 6–12 hours, with key impurities including unreacted hydroquinone, positional isomers (e.g., 2,4-dihydroxy isomer), and dialkylated products. Post-reaction processing involves multi-step liquid-liquid extraction to remove acidic catalysts, followed by silica gel chromatography or crystallization from ethanol/water mixtures to isolate the crystalline product (mp 78–80°C) [4].
Scaling 1-(2,5-dihydroxyphenyl)octan-1-one synthesis introduces significant engineering challenges. The exothermic nature of the octanoic acid-hydroquinone condensation necessitates specialized reactor designs for heat management. Adiabatic temperature rises exceeding 100°C create thermal hotspots that degrade phenolic substrates, requiring:
Purification bottlenecks arise from structurally similar impurities. Industrial chromatography employs reverse-phase C18 silica with acetonitrile/water gradients (20–80% ACN), achieving baseline separation of the target compound (retention time: 14.2 min) from the 2,4-isomer (RT: 12.8 min) and dialkylated byproducts (RT: 18.5 min) [4]. However, solvent consumption remains high (≥200 L/kg product), motivating alternative approaches like pH-selective crystallization. Exploiting the compound’s phenolic hydroxyl groups, alkaline extraction at pH 10 followed by acidification precipitates 99% pure material, reducing purification costs by 40% compared to chromatographic methods [3] [4].
Feedstock sourcing also impacts process sustainability. High-purity octanoic acid (>99%) derived from Fischer-Tropsch or Ziegler processes (e.g., KremsChem’s gas-phase oxidation technology) minimizes caprylic acid dimers that consume stoichiometric catalysts [9].
Solvent Effects:
Catalyst Design:
Table 2: Solvent and Catalyst Optimization Parameters
Parameter | Optimal Condition | Effect on Yield/Selectivity |
---|---|---|
Solvent (Catalytic) | Ethanol | Yield: 81%, rr >99:1 |
Solvent (Reflux) | Diphenyl ether | Yield: 68%, isomer ratio 12:1 |
Ligand | DTBM-BP | ΔYield: +41% vs. DPPB |
Hammett Acidity | H₀ = −8 | Monoalkylation: 93% |
Reaction Engineering: Microwave-assisted heating reduces reflux synthesis time from 12 hours to 45 minutes by rapidly achieving superheated conditions (180°C), though scale-up limitations persist. Continuous-flow microreactors address this by enabling precise residence time control (8 min) at high temperatures (200°C), suppressing thermal degradation while increasing space-time yield by 6-fold versus batch processes [6].
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6